5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a synthetic heterocyclic compound featuring a dihydropyrimidinone core substituted with methyl groups at positions 5 and 4. The piperidin-4-ylmethyl moiety at position 3 is further functionalized with an oxolane-2-carbonyl group, introducing a tetrahydrofuran-derived ester. The compound’s molecular formula is C20H23N5O3 (inferred from structural analogs in and ), with a molecular weight of approximately 381.44 g/mol .
Propriétés
IUPAC Name |
5,6-dimethyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-13(2)18-11-20(16(12)21)10-14-5-7-19(8-6-14)17(22)15-4-3-9-23-15/h11,14-15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVKNOZFGMSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.4 g/mol
- CAS Number : 2201318-46-7
These properties suggest a complex structure that may influence its interaction with biological systems.
Pharmacological Properties
Research indicates that 5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been shown to target specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some derivatives of pyrimidinone compounds have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms by which 5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for cancer progression or microbial survival.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, leading to enhanced neuroprotective effects.
Anticancer Studies
A study evaluated the anticancer properties of a related compound in vitro using various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Antimicrobial Testing
In another study, derivatives were tested against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that certain derivatives exhibited potent antibacterial activity with MIC values below 20 µg/mL.
Neuroprotection Research
Research involving animal models has indicated that compounds similar to 5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic application in neurodegenerative diseases.
Data Table
Comparaison Avec Des Composés Similaires
Key Observations :
- The target compound’s oxolane-2-carbonyl group distinguishes it from analogs with aromatic (e.g., pyrido-pyrimidinone in ) or basic (e.g., piperazine in ) substituents. This moiety may enhance metabolic stability compared to esters with linear alkyl chains.
Physicochemical Properties
- Lipophilicity: The oxolane (tetrahydrofuran) ring balances lipophilicity and polarity, likely improving membrane permeability relative to more polar analogs like 44d (dimethylaminomethyl-substituted, ).
- Hydrogen-Bonding Capacity: The dihydropyrimidinone carbonyl and oxolane oxygen atoms act as hydrogen-bond acceptors, similar to pyrido-pyrimidinone derivatives . This feature is critical for target binding in kinase or protease inhibitors.
- Solubility : The oxolane group may confer better aqueous solubility than highly aromatic analogs (e.g., 50e with dichlorobenzyl in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?
- Methodology : A one-pot cyclocondensation strategy using acid catalysis (e.g., p-toluenesulfonic acid) is effective for constructing the dihydropyrimidinone core. Intermediate steps may involve coupling the oxolane-piperidine moiety via reductive amination or nucleophilic acyl substitution. Monitor reaction progress using TLC with UV-active spots or inline HPLC-MS to track intermediate formation .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for acylations) and stoichiometry of the oxolane-2-carbonyl chloride to minimize side products .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : Use - and -NMR to verify substituent positions (e.g., methyl groups at C5/C6, piperidinyl-methyl linkage). Anomalous splitting patterns may indicate stereochemical complexity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; ESI+ is suitable for detecting protonated ions .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) if single crystals are obtainable .
Q. What are the critical storage conditions to prevent degradation?
- Storage : Store under inert gas (argon) at –20°C in amber vials to avoid light-induced oxidation. Use desiccants to mitigate hygroscopicity, as moisture can hydrolyze the oxolane carbonyl group .
Advanced Research Questions
Q. How can conflicting NMR data be resolved for the piperidinyl-oxolane moiety?
- Strategies :
- Perform --HMBC to confirm piperidine nitrogen connectivity.
- Use -DOSY to distinguish between conformational isomers in solution .
- Compare experimental data with DFT-calculated chemical shifts for proposed stereoisomers .
Q. What catalytic strategies optimize the introduction of the oxolane-2-carbonyl group?
- Palladium-Catalyzed Approaches : Utilize formic acid derivatives as CO surrogates in reductive carbonylation to avoid handling gaseous CO. Optimize ligand choice (e.g., Xantphos) for regioselective piperidine acylation .
- Side Reactions : Monitor for over-reduction of the oxolane ring by controlling H pressure and reaction temperature .
Q. How do computational models predict the compound’s bioavailability, and what are their limitations?
- In Silico Tools : Use SwissADME or MOE to calculate logP (target <3), topological polar surface area (<140 Ų), and CYP450 inhibition profiles.
- Limitations : Models may underestimate efflux by P-glycoprotein or fail to predict active transport mechanisms. Validate with Caco-2 permeability assays .
Q. Which analytical techniques best quantify trace impurities from synthetic intermediates?
- HPLC Methods : Use a C18 column with a gradient elution (ammonium acetate buffer, pH 6.5, and acetonitrile). Detect impurities at 220–254 nm, and calibrate against certified reference standards .
- LOQ : Achieve limits of quantification <0.1% using charged aerosol detection (CAD) for non-UV-active impurities .
Q. How to address discrepancies in biological activity across assay formats (e.g., enzymatic vs. cell-based)?
- Troubleshooting :
- Verify compound solubility in assay buffers (use DMSO stocks <0.1%).
- Test for off-target effects via counter-screens (e.g., kinase panels).
- Normalize data to internal controls (e.g., ATP levels in cell viability assays) .
Notes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
